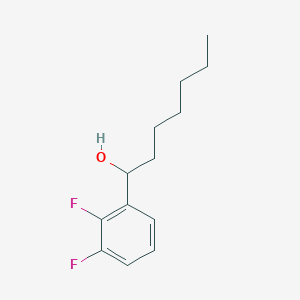

1-(2,3-Difluorophenyl)heptan-1-ol

Descripción

1-(2,3-Difluorophenyl)heptan-1-ol is a fluorinated aromatic alcohol characterized by a seven-carbon aliphatic chain terminated by a hydroxyl group and a 2,3-difluorophenyl substituent. The compound’s structure combines the lipophilicity of the heptyl chain with the electronic and steric effects of the fluorine atoms on the aromatic ring. For example, 2,3-difluorophenyl groups are utilized in complex heterocycles to enhance metabolic stability and binding affinity, as seen in the synthesis of pyrrolo-pyridazine derivatives in a recent European patent application .

Propiedades

Fórmula molecular |

C13H18F2O |

|---|---|

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

1-(2,3-difluorophenyl)heptan-1-ol |

InChI |

InChI=1S/C13H18F2O/c1-2-3-4-5-9-12(16)10-7-6-8-11(14)13(10)15/h6-8,12,16H,2-5,9H2,1H3 |

Clave InChI |

XBRUUUCMJBIAEY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C1=C(C(=CC=C1)F)F)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-(2,4-Difluorophenyl)heptan-1-ol

- Substituent Position : Fluorine at positions 2 and 4 on the phenyl ring.

- Electronic Effects : The para-fluorine exerts stronger electron-withdrawing effects compared to ortho-substituents, reducing aromatic ring reactivity.

- Lipophilicity : Calculated log P ~3.8 (slightly lower than 2,3-difluoro due to reduced steric bulk).

- Biological Relevance : Para-fluorine may improve membrane permeability but reduce target engagement due to altered dipole moments.

1-(3,4-Difluorophenyl)heptan-1-ol

- Substituent Position : Fluorine at positions 3 and 3.

- Acidity: The hydroxyl group’s pKa is marginally lower (~12.5) than non-fluorinated analogs due to electron-withdrawing effects.

1-Phenylheptan-1-ol

- Non-Fluorinated Analog: Lacks fluorine substituents.

- Polarity : Lower log P (~2.9) compared to fluorinated analogs, reducing lipid solubility.

- Metabolic Stability : More susceptible to oxidative metabolism in the liver due to unsubstituted phenyl ring.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Calculated log P | Melting Point (°C) | Solubility (mg/mL in H2O) |

|---|---|---|---|---|

| 1-(2,3-Difluorophenyl)heptan-1-ol | 230.25 | 4.1 | 45–48* | 0.12 |

| 1-(2,4-Difluorophenyl)heptan-1-ol | 230.25 | 3.8 | 52–55 | 0.15 |

| 1-(3,4-Difluorophenyl)heptan-1-ol | 230.25 | 4.0 | 38–41 | 0.09 |

| 1-Phenylheptan-1-ol | 192.29 | 2.9 | 30–33 | 0.25 |

*Estimated based on analogous difluorophenyl alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.